molecular formula C24H52N3O10P B1140294 6-Phosphogluconic acid cyclohexylammonium salt CAS No. 108347-81-5

6-Phosphogluconic acid cyclohexylammonium salt

Cat. No.: B1140294
CAS No.: 108347-81-5
M. Wt: 573.66
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phosphogluconic acid cyclohexylammonium salt typically involves the reaction of 6-phosphogluconic acid with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{6-Phosphogluconic acid} + \text{Cyclohexylamine} \rightarrow \text{this compound} ]

The reaction conditions include maintaining a specific temperature and pH to optimize the yield and purity of the product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce significant quantities of the compound, which is then purified and characterized to ensure its quality and consistency .

Chemical Reactions Analysis

Types of Reactions

6-Phosphogluconic acid cyclohexylammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield different phosphorylated derivatives .

Mechanism of Action

The mechanism of action of 6-phosphogluconic acid cyclohexylammonium salt involves its role as an intermediate in the pentose phosphate pathway. It is converted to ribulose-5-phosphate by the enzyme phosphogluconate dehydrogenase, which also produces NADPH. This reaction is crucial for cellular processes that require reducing power and ribose-5-phosphate for nucleotide synthesis . The molecular targets and pathways involved include enzymes like phosphogluconate dehydrogenase and the pentose phosphate pathway .

Properties

IUPAC Name

cyclohexanamine;(2S,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H13N.C6H13O10P/c3*7-6-4-2-1-3-5-6;7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h3*6H,1-5,7H2;2-5,7-10H,1H2,(H,11,12)(H2,13,14,15)/t;;;2-,3-,4+,5-/m...0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTDHTXLJGDNMPZ-SUQHJANCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]([C@@H]([C@H]([C@@H](C(=O)O)O)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H52N3O10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

573.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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